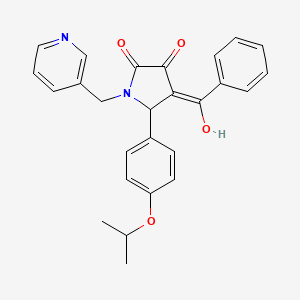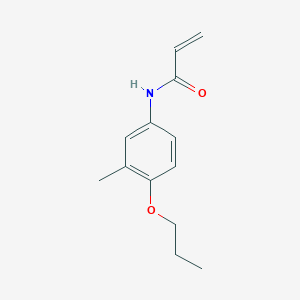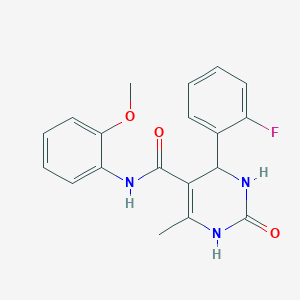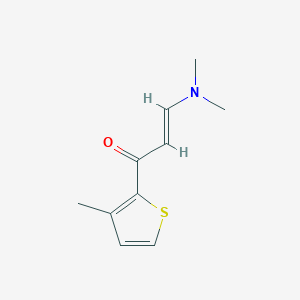![molecular formula C22H19N5O2 B2515734 6-(2-(Indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-on CAS No. 941972-60-7](/img/structure/B2515734.png)
6-(2-(Indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung des Bcl-xL-Proteins zur Behandlung von Krebs
Die Verbindung wurde als Hemmer des Bcl-xL-Proteins untersucht, was sie zu einem potenziellen pro-apoptotischen Mittel zur Behandlung von Krebs macht. Bcl-xL ist ein anti-apoptotisches Protein, das eine entscheidende Rolle beim Zellüberleben und der Resistenz gegen Chemotherapie spielt. Durch die Hemmung von Bcl-xL kann diese Verbindung die Apoptose (programmierter Zelltod) in Krebszellen fördern und so das Tumorwachstum unterdrücken .
Autoimmunerkrankungen und Störungen des Immunsystems
Neben Krebs könnte die Bcl-xL-hemmende Aktivität der Verbindung auch im Zusammenhang mit Autoimmunerkrankungen und Störungen des Immunsystems relevant sein. Eine dysregulierte Apoptose trägt zu Autoimmunerkrankungen bei, und die gezielte Ansteuerung von Bcl-xL könnte dazu beitragen, das Gleichgewicht zwischen Zellüberleben und -tod wiederherzustellen .
Struktur und pharmakologische Studien
Die chemische Struktur der Verbindung (Formel I) umfasst einen Pyridazino[3,4-b]azepin-Kern. Forscher haben verschiedene Derivate basierend auf diesem Gerüst synthetisiert. Zum Beispiel:
- Beispiel 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridin-2-carbonsäure
Weitere potenzielle Anwendungen
Obwohl der Schwerpunkt auf der Krebs- und immunbezogenen Forschung liegt, gibt es möglicherweise zusätzliche Anwendungen. Weitere Untersuchungen könnten die Auswirkungen auf bestimmte zelluläre Signalwege, Toxizitätsprofile und Wechselwirkungen mit anderen Proteinen oder Rezeptoren untersuchen.
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend als Bcl-xL-Hemmer mit potenziellen Anwendungen in der Krebstherapie und bei immunbedingten Erkrankungen ist. Forscher untersuchen weiterhin ihre pharmakologischen Eigenschaften und ihr therapeutisches Potenzial . Denken Sie daran, dass wissenschaftliche Forschung dynamisch ist und im Laufe der Zeit neue Erkenntnisse auftauchen können. Wenn Sie genauere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, zu fragen! 😊
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antibacterial, antifungal, antimycobacterial, and cytotoxic activities
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that inhibits their function, leading to its observed biological activities. More research is needed to elucidate the specific interactions between this compound and its targets .
Biochemical Pathways
Based on its observed biological activities, it can be inferred that it may affect pathways related to bacterial growth, fungal proliferation, mycobacterial activity, and cell proliferation .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth, fungal proliferation, mycobacterial activity, and cell proliferation, as suggested by its observed biological activities
Eigenschaften
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-18-13-23-27(17-8-3-2-4-9-17)21(18)22(29)26(24-15)14-20(28)25-12-11-16-7-5-6-10-19(16)25/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHWXCNNHDLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2515651.png)
![2-{5-[1-(4-ethylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2515652.png)
![1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2515653.png)

![4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2515655.png)

![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2515658.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)




![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)
